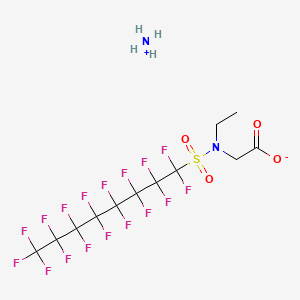
Ammonium N-ethyl-N-((heptadecafluorooctyl)sulphonyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium N-ethyl-N-((heptadecafluorooctyl)sulphonyl)glycinate is a chemical compound with the molecular formula C12H11F17N2O4S. It is known for its unique properties, including high thermal stability and resistance to chemical degradation. This compound is often used in various industrial applications due to its surfactant properties and ability to form stable emulsions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium N-ethyl-N-((heptadecafluorooctyl)sulphonyl)glycinate typically involves the reaction of heptadecafluorooctyl sulfonyl chloride with N-ethylglycine in the presence of a base such as ammonium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process involves the continuous addition of reactants and removal of products, which enhances efficiency and reduces production costs.
Chemical Reactions Analysis
Types of Reactions
Ammonium N-ethyl-N-((heptadecafluorooctyl)sulphonyl)glycinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Ammonium N-ethyl-N-((heptadecafluorooctyl)sulphonyl)glycinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in the stabilization of proteins and enzymes in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the formulation of specialty coatings, lubricants, and cleaning agents.
Mechanism of Action
The mechanism of action of Ammonium N-ethyl-N-((heptadecafluorooctyl)sulphonyl)glycinate involves its surfactant properties. The compound reduces the surface tension between different phases, allowing for the formation of stable emulsions. This property is particularly useful in applications where the mixing of hydrophobic and hydrophilic substances is required.
Comparison with Similar Compounds
Similar Compounds
- Ammonium perfluorooctanoate
- Sodium dodecyl sulfate
- Triton X-100
Comparison
Compared to similar compounds, Ammonium N-ethyl-N-((heptadecafluorooctyl)sulphonyl)glycinate offers superior thermal stability and resistance to chemical degradation. Its unique structure, featuring a heptadecafluorooctyl group, provides enhanced surfactant properties, making it more effective in forming stable emulsions and stabilizing proteins and enzymes.
Properties
CAS No. |
2991-52-8 |
|---|---|
Molecular Formula |
C12H11F17N2O4S |
Molecular Weight |
602.27 g/mol |
IUPAC Name |
azanium;2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]acetate |
InChI |
InChI=1S/C12H8F17NO4S.H3N/c1-2-30(3-4(31)32)35(33,34)12(28,29)10(23,24)8(19,20)6(15,16)5(13,14)7(17,18)9(21,22)11(25,26)27;/h2-3H2,1H3,(H,31,32);1H3 |
InChI Key |
SJEKNOZINRJJPA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















